molecular formula C19H30N2O4S B14674121 Hexyl [4-(cyclohexylsulfamoyl)phenyl]carbamate CAS No. 35819-71-7

Hexyl [4-(cyclohexylsulfamoyl)phenyl]carbamate

Cat. No.: B14674121
CAS No.: 35819-71-7
M. Wt: 382.5 g/mol
InChI Key: FUAPVJWLTRFPHK-UHFFFAOYSA-N
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Description

Hexyl [4-(cyclohexylsulfamoyl)phenyl]carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hexyl group attached to a phenyl ring, which is further substituted with a cyclohexylsulfamoyl group and a carbamate group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl [4-(cyclohexylsulfamoyl)phenyl]carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-(cyclohexylsulfamoyl)phenylamine: This intermediate can be synthesized by reacting 4-nitrophenylamine with cyclohexylsulfonyl chloride under basic conditions.

    Formation of this compound: The intermediate 4-(cyclohexylsulfamoyl)phenylamine is then reacted with hexyl chloroformate in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Hexyl [4-(cyclohexylsulfamoyl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Hexyl [4-(cyclohexylsulfamoyl)phenyl]carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Hexyl [4-(cyclohexylsulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the sulfonyl and carbamate groups allows for specific interactions

Properties

CAS No.

35819-71-7

Molecular Formula

C19H30N2O4S

Molecular Weight

382.5 g/mol

IUPAC Name

hexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate

InChI

InChI=1S/C19H30N2O4S/c1-2-3-4-8-15-25-19(22)20-16-11-13-18(14-12-16)26(23,24)21-17-9-6-5-7-10-17/h11-14,17,21H,2-10,15H2,1H3,(H,20,22)

InChI Key

FUAPVJWLTRFPHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2

Origin of Product

United States

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